molecular formula C7H6ClNO3 B1424960 3-Chloro-6-methoxypyridine-2-carboxylic acid CAS No. 856836-44-7

3-Chloro-6-methoxypyridine-2-carboxylic acid

Cat. No.: B1424960
CAS No.: 856836-44-7
M. Wt: 187.58 g/mol
InChI Key: WFMJTDBJJUEDDH-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyridine-2-carboxylic acid: is an organic compound with the molecular formula C7H6ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a carboxylic acid group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the 6-methoxypyridine-2-carboxylic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-6-methoxypyridine-2-carboxylic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-Chloro-6-hydroxypyridine-2-carboxylic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-6-methoxypyridine-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional groups .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxy group contribute to its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

    2-Chloro-3-methoxypyridine: Similar structure but with different substitution pattern.

    3-Chloro-6-hydroxypyridine-2-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.

    6-Methoxypyridine-2-carboxylic acid: Lacks the chlorine atom at the third position

Uniqueness: 3-Chloro-6-methoxypyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct reactivity and binding properties.

Properties

IUPAC Name

3-chloro-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMJTDBJJUEDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679867
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856836-44-7
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methoxypyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,6-dichloropyridine-2-carboxylic acid (7.10 mmol 1.36 g) in dioxane (15 mL) was added sodium methoxide (21.31 mmol 1.15 g) in methanol dropwise. The mixture was stirred at 85° C. for 14 h, cooled to rt, and diluted with ethyl acetate and aqueous HCl. The organic layer was washed with water and brine, and dried (MgSO4). Removal of the solvent provided 3-chloro-6-methoxypyridine-2-carboxylic acid which was used in the next step without further purification.
Quantity
1.36 g
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reactant
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sodium methoxide
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1.15 g
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15 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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